3-Chloro-2-hydroxypyridine

Organic Synthesis Pharmaceutical Intermediates Heterocyclic Chemistry

3-Chloro-2-hydroxypyridine is the regioisomer of choice when tautomeric control dictates synthetic success. Its α-chloro substitution biases the equilibrium toward the hydroxypyridine form, enabling the validated high-yield conversion to 2,3-dichloropyridine (94.9% yield, 99.9% purity). The ortho-chloro/hydroxyl arrangement also unlocks photoinduced Wolff rearrangement for ketene generation—reactivity inaccessible to meta-substituted isomers. With dual functionality (leaving group + hydroxyl) and moderate halogen reactivity, this building block delivers chemoselective control for sequential medicinal chemistry campaigns. Procure the correct isomer to avoid synthetic failure and suboptimal yields.

Molecular Formula C5H4ClNO
Molecular Weight 129.54 g/mol
CAS No. 13466-35-8
Cat. No. B189369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxypyridine
CAS13466-35-8
Molecular FormulaC5H4ClNO
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)Cl
InChIInChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
InChIKeyXTYNIPUFKBBALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-hydroxypyridine (CAS 13466-35-8): Chemical Profile and Baseline Characterization for Scientific Procurement


3-Chloro-2-hydroxypyridine (CAS 13466-35-8) is a halogenated heterocyclic aromatic compound belonging to the chlorohydroxypyridine class, with the molecular formula C5H4ClNO and a molecular weight of 129.54 g/mol . It exists as a crystalline solid with a melting point of 180-182°C [1] and is soluble in water at 25°C . The compound exists in a tautomeric equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms, a property central to its reactivity profile [2]. It serves primarily as an organic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Why 3-Chloro-2-hydroxypyridine (CAS 13466-35-8) Cannot Be Readily Substituted by Other Chlorohydroxypyridine Isomers


Generic substitution among chlorohydroxypyridine isomers is not scientifically defensible due to fundamental differences in tautomeric equilibrium and resulting reactivity profiles. The position of the chlorine substituent relative to the ring nitrogen dictates the tautomeric distribution between hydroxypyridine and pyridone forms: chlorine atoms positioned α to the nitrogen (as in 3-chloro-2-hydroxypyridine) displace the tautomeric equilibrium significantly in favor of the hydroxypyridine form, whereas chlorine atoms in other positions exert much less influence on this equilibrium [1]. This position-dependent tautomeric bias translates directly into divergent nucleophilic substitution rates, cross-coupling efficiencies, and downstream synthetic outcomes. Procurement decisions based solely on molecular formula similarity without accounting for this regioisomer-specific behavior risk synthetic failure or suboptimal yields.

Quantitative Differentiation Evidence for 3-Chloro-2-hydroxypyridine (CAS 13466-35-8) Versus Structural Analogs


Regioselective Synthetic Utility: 3-Chloro-2-hydroxypyridine Enables High-Yield Downstream Chlorination to 2,3-Dichloropyridine

3-Chloro-2-hydroxypyridine serves as a direct precursor to 2,3-dichloropyridine via reaction with phosphorus pentachloride (PCl5) in 1,2-dichloroethane, achieving a high yield of 94.9% with gas phase purity of 99.9% [1]. This transformation exploits the specific α-chloro substitution pattern adjacent to the hydroxyl-bearing carbon. In contrast, 5-chloro-2-hydroxypyridine (CAS 4214-79-3), with chlorine at the meta position relative to the hydroxyl, cannot undergo this specific α-activation pathway, necessitating alternative synthetic routes with different yield profiles [2].

Organic Synthesis Pharmaceutical Intermediates Heterocyclic Chemistry

Tautomeric Equilibrium Bias: α-Chloro Substitution in 3-Chloro-2-hydroxypyridine Favors Hydroxypyridine Form Versus Meta-Chloro Analogs

Systematic studies of chlorine substituent effects on pyridone-hydroxypyridine tautomerism demonstrate that chlorine atoms positioned α to the ring nitrogen (as in 3-chloro-2-hydroxypyridine) displace the tautomeric equilibrium significantly toward the hydroxypyridine (enol) form. In contrast, chlorine atoms in other positions (including the 5-position of 5-chloro-2-hydroxypyridine) exert a much smaller effect on the equilibrium distribution [1]. Furthermore, the extent to which α-monochloropyridones exist in the hydroxypyridine form increases as the dielectric constant of the medium decreases [1]. This position-dependent tautomeric bias directly influences nucleophilic aromatic substitution rates and hydrogen-bonding capacity.

Physical Organic Chemistry Tautomerism Structure-Reactivity Relationships

Photochemical Behavior: 3-Chloro-2-hydroxypyridine Undergoes Wolff Rearrangement Under UV Irradiation to Yield Five-Membered-Ring Ketene

Matrix isolation studies combined with IR spectroscopy and DFT calculations have elucidated the photoreaction mechanism of 3-chloro-2-hydroxypyridine. Upon UV irradiation (λ ≥ 250 nm), the compound undergoes photodissociation to yield a five-membered-ring ketene (2H-pyrrol-2-ylidenemethanone) and HCl, proceeding via Wolff rearrangement after HCl dissociation [1]. This photochemical pathway, which involves an intramolecular Cl⋯H–O hydrogen-bonded enol tautomer intermediate, is specifically enabled by the ortho-relationship of the chloro and hydroxyl substituents [1]. Isomers lacking this ortho-chloro/hydroxyl geometry (e.g., 5-chloro-2-hydroxypyridine) cannot access this same ketene-forming photochemical manifold due to the absence of the requisite intramolecular hydrogen-bonding network.

Photochemistry Matrix Isolation Spectroscopy Reaction Mechanisms

Procurement Specification Differentiation: 3-Chloro-2-hydroxypyridine Melting Point (180-182°C) Distinguishes It from 5-Chloro-2-hydroxypyridine (163-165°C)

3-Chloro-2-hydroxypyridine exhibits a melting point range of 180-182°C [1], which is distinctly higher than that of its 5-chloro isomer (5-chloro-2-hydroxypyridine, CAS 4214-79-3), which melts at 163-165°C [2]. This 15-17°C difference in melting point provides a straightforward physical property for identity verification and purity assessment in quality control workflows. The higher melting point of the 3-chloro isomer reflects stronger intermolecular interactions in the crystalline state, consistent with its tautomeric preference and hydrogen-bonding network.

Quality Control Analytical Chemistry Procurement Specifications

Halogen Reactivity Profile: 3-Chloro-2-hydroxypyridine Versus 3-Bromo-2-hydroxypyridine in Cross-Coupling Applications

3-Chloro-2-hydroxypyridine contains a chlorine atom amenable to nucleophilic aromatic substitution and cross-coupling reactions. Its brominated analog, 3-bromo-2-hydroxypyridine (CAS 13466-43-8), contains a more reactive bromine leaving group that enables efficient Suzuki, Stille, and Sonogashira couplings [1]. The chloro derivative typically requires more forcing conditions or specialized catalysts for analogous cross-coupling reactions. This reactivity differential is quantifiable: bromoarenes generally exhibit oxidative addition rates approximately 10-100× faster than chloroarenes in palladium-catalyzed cross-couplings, though specific rate constants vary by substrate and conditions [2].

Cross-Coupling Chemistry Halogen Reactivity Synthetic Methodology

Validated Application Scenarios for 3-Chloro-2-hydroxypyridine (CAS 13466-35-8) in Research and Industrial Settings


Synthesis of 2,3-Dichloropyridine as a Key Pharmaceutical Intermediate

3-Chloro-2-hydroxypyridine is the established precursor for synthesizing 2,3-dichloropyridine via reaction with phosphorus pentachloride, achieving 94.9% yield and 99.9% gas-phase purity [1]. 2,3-Dichloropyridine serves as a critical intermediate in the synthesis of various pharmaceutical agents and agrochemicals. This validated, high-yield pathway makes the compound the preferred starting material for synthetic chemists targeting 2,3-dichloropyridine frameworks, as the alternative 5-chloro isomer cannot undergo this same α-specific transformation [2].

Physical Organic Chemistry Research on Tautomerism and Hydrogen Bonding

The unique α-chloro substitution pattern in 3-chloro-2-hydroxypyridine makes it a model substrate for investigating substituent effects on pyridone-hydroxypyridine tautomeric equilibria. The compound's significant bias toward the enol form, which increases as solvent dielectric constant decreases, provides researchers with a well-characterized system for studying structure-reactivity relationships, intramolecular hydrogen bonding (Cl⋯H–O), and medium effects on tautomerism [1]. This research relevance distinguishes it from meta-substituted analogs that exhibit much weaker tautomeric bias.

Photochemical Studies of Wolff Rearrangement and Ketene Formation

The ortho-relationship between chloro and hydroxyl substituents enables 3-chloro-2-hydroxypyridine to undergo photoinduced Wolff rearrangement upon UV irradiation, yielding a five-membered-ring ketene (2H-pyrrol-2-ylidenemethanone) with concurrent HCl release [1]. This photochemical behavior, which proceeds via an intramolecular Cl⋯H–O hydrogen-bonded enol tautomer intermediate, makes the compound valuable for researchers studying light-induced molecular transformations and ketene generation strategies. Isomers lacking this ortho-substitution pattern cannot access this specific reaction manifold.

Building Block for Heterocyclic Compound Libraries in Medicinal Chemistry

As an organic intermediate with dual functionality (chlorine leaving group and hydroxyl moiety), 3-chloro-2-hydroxypyridine serves as a versatile building block for constructing diverse heterocyclic compound libraries [1]. Its moderate halogen reactivity (compared to the more labile bromo analog) provides greater control in chemoselective transformations, making it suitable for sequential functionalization strategies in medicinal chemistry campaigns. The compound is employed in the synthesis of enzyme inhibitor candidates and bioactive molecule scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.